5-Chloro-6-ethyl-3,4-dihydro-2H-pyran
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Overview
Description
5-Chloro-6-ethyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C) can yield dihydropyrans . Additionally, molecular iodine can catalyze the synthesis of substituted pyrans under solvent-free conditions at ambient temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding tetrahydropyran derivatives.
Substitution: Halogenation, alkylation, and other substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and tetrahydropyran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-6-ethyl-3,4-dihydro-2H-pyran has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar chemical properties.
3,6-Dihydro-2H-pyran: Another isomer with a methylene group separating the double bond and oxygen.
Tetrahydropyran: A fully saturated analog of dihydropyrans.
Uniqueness
5-Chloro-6-ethyl-3,4-dihydro-2H-pyran is unique due to the presence of the chloro and ethyl substituents, which can significantly influence its reactivity and potential applications. These substituents can enhance the compound’s stability and modify its electronic properties, making it distinct from other dihydropyrans.
Properties
CAS No. |
62676-69-1 |
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Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
5-chloro-6-ethyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C7H11ClO/c1-2-7-6(8)4-3-5-9-7/h2-5H2,1H3 |
InChI Key |
UNDDGHBGELYSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCCO1)Cl |
Origin of Product |
United States |
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